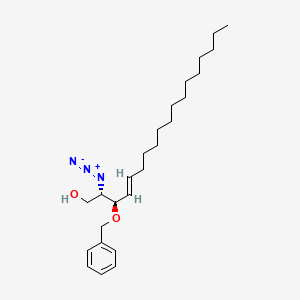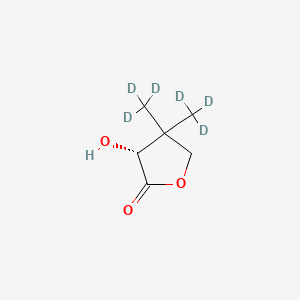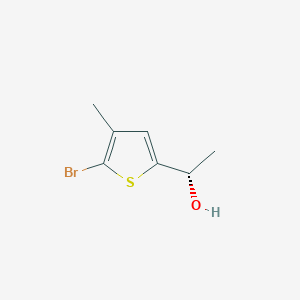
2,3-dihydro-1H-indene-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of indene, a bicyclic hydrocarbon, and contains a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with controlled temperature and pressure to maximize efficiency and safety.
化学反应分析
Types of Reactions
2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-dihydro-1H-indene-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent used for the reduction of acyl chlorides to alcohols.
Water: Hydrolysis of acyl chlorides to carboxylic acids.
Major Products Formed
2,3-dihydro-1H-indene-5-carboxylic acid: Formed by hydrolysis.
2,3-dihydro-1H-indene-5-alcohol: Formed by reduction.
科学研究应用
2,3-dihydro-1H-indene-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials due to its reactive carbonyl chloride group.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.
作用机制
The mechanism of action of 2,3-dihydro-1H-indene-5-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-indene-5-carboxylic acid: The precursor to 2,3-dihydro-1H-indene-5-carbonyl chloride.
2,3-dihydro-1H-indene-5-alcohol: The reduced form of the compound.
Indene: The parent hydrocarbon from which the compound is derived.
Uniqueness
This compound is unique due to its reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI 键 |
CCTGNCRJXVHMAW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-bromo-2,5-dihydro-1H-pyrrolo[3,4-c]pyrrol-3-one](/img/structure/B15294260.png)



![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)


![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)

![(1S)-N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B15294326.png)


